molecular formula C18H16BrN3O4S B2890360 N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 932459-59-1

N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2890360
CAS No.: 932459-59-1
M. Wt: 450.31
InChI Key: JLVSIWNYNWQLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic organic compound provided for research purposes. This molecule is an acetamide derivative featuring a 4-bromophenyl group and a 2-oxodihydroimidazole ring system that is further functionalized with a 4-methylbenzenesulfonyl (tosyl) group. The presence of both the imidazolone and the sulfonamide-like structure makes this compound a valuable intermediate in medicinal chemistry and drug discovery. Imidazole and 2-imidazolone derivatives are recognized as privileged structures in pharmaceutical research due to their widespread biological activities . Specifically, molecules containing the 2-oxo-2,3-dihydro-1H-imidazol-1-yl scaffold have been identified as key intermediates in the synthesis of kinase inhibitors, which are a major focus in the development of anticancer agents . The structural architecture of this compound, which combines multiple pharmacophores into a single hybrid molecule, aligns with contemporary strategies to develop new antibacterial agents aimed at overcoming multi-drug resistance in pathogens like the ESKAPE strains . The tosyl group is a common motif that can influence the compound's physicochemical properties and its ability to interact with biological targets. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in assays targeting various enzymes or cellular pathways. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c1-13-2-8-16(9-3-13)27(25,26)22-11-10-21(18(22)24)12-17(23)20-15-6-4-14(19)5-7-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSIWNYNWQLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, tosyl chloride, and glycine derivatives.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials under specific conditions, such as the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Acylation: The resulting imidazole derivative is then acylated using acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous molecules:

Compound Name Key Substituents/Functional Groups Structural Features Reported Properties/Activities Source
N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide (Target) 4-Bromophenyl, tosyl-imidazolone, acetamide Rigid imidazolone ring; strong electron-withdrawing sulfonyl group Hypothesized antimicrobial activity
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl, acetamide Dihedral angle of 66.4° between aromatic rings; N–H⋯O hydrogen bonding in crystals Structural analog of benzylpenicillin
N-(2-hydroxyphenyl)-2-[(4-methylbenzenesulfonyl)amino]acetamide 2-Hydroxyphenyl, tosyl-amino, acetamide Hydroxyl group enables strong H-bonding; electron-withdrawing tosyl group Modified σ-acceptor properties
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetamide 4-Fluorophenyl, dioxoimidazolidine, furan-methyl Flexible dioxoimidazolidine ring; furan enhances π-π interactions Potential enzyme inhibitor
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide 4-Bromophenyl, imidazole-sulfanyl, benzylcarbamoyl Sulfanyl group; hydroxymethyl and carbamoyl substituents Unknown (complex structure limits solubility)

Key Comparative Insights:

  • Lipophilicity : The 4-bromophenyl group increases lipophilicity compared to fluorophenyl analogs (), which may improve cell penetration but reduce solubility .
  • Biological Activity : Compounds with imidazolone/dioxoheterocycles () are often studied as enzyme inhibitors, suggesting the target compound may interact with similar biological targets .

Research Findings and Implications

Crystallography and Molecular Packing

  • Dihedral Angles : In , a dihedral angle of 66.4° between aromatic rings influences crystal packing via N–H⋯O bonds. The target compound’s rigid imidazolone ring may enforce smaller angles, promoting denser packing and higher melting points .
  • Hydrogen Bonds: The absence of an N–H donor in the target compound’s imidazolone ring (compared to ’s acetamide) may limit intermolecular H-bonding, affecting solubility and crystallization behavior .

Biological Activity

N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide, also referred to as F195-0218, is a complex organic compound with significant biological activity. This article delves into its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21BrN2O4SC_{22}H_{21}BrN_{2}O_{4}S, and its IUPAC name is N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide. The structure features a bromophenyl group and a sulfonamide moiety that are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 4-bromophenylamine : This is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
  • Formation of the imidazole derivative : The acetamide undergoes further reactions to introduce the imidazole ring and the sulfonamide group.
  • Purification : The final compound is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance:

  • In vitro studies : The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition rates at concentrations as low as 1 mM in DMSO .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Proteus mirabilis14

These results indicate that the compound may be effective in treating infections caused by these pathogens.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored extensively. In a study involving imidazole derivatives, several compounds exhibited protective effects in maximal electroshock seizure (MES) models without significant neurotoxicity . Although specific data for this compound was not detailed, the structural similarities suggest potential efficacy in this area.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or neurotransmitter regulation.
  • Receptor Interaction : It could interact with neurotransmitter receptors or other molecular targets within cells, leading to altered signaling pathways.

Case Studies and Research Findings

A review of literature reveals multiple studies focusing on related imidazole compounds. For example:

  • Study on MAO-B inhibition : A related compound showed competitive inhibition against monoamine oxidase B (MAO-B), indicating potential for neuroprotective applications.

Summary of Findings

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticonvulsant ActivityPotentially effective in seizure models
Enzyme InhibitionCompetitive inhibition observed in MAO-B studies

Q & A

Q. What analytical techniques are essential for confirming the synthesis and purity of this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify proton environments and carbon frameworks, focusing on imidazole ring protons (δ 7.2–8.0 ppm) and sulfonyl group signals (δ ~3.0 ppm for CH3 in tosyl groups) .
  • FT-IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) and intermediate purity .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate/hexane (3:7) with UV visualization .

Q. What are the critical reaction conditions for synthesizing imidazole-containing sulfonamide derivatives?

Methodological Answer:

  • Temperature Control : Maintain 60–80°C for cyclization steps to avoid side reactions (e.g., over-oxidation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in nucleophilic substitutions .
  • Catalysts : Employ bases like K2CO3 or Et3N for deprotonation during sulfonylation or acetamide formation .
  • Reaction Time : Optimize via TLC (e.g., 6–12 hours for imidazole ring closure) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR with X-ray crystallography (for single crystals) to resolve ambiguous proton assignments .
  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference in NMR .
  • Comparative Analysis : Reference spectral databases (e.g., PubChem) for structurally similar compounds, such as N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide .

Q. What strategies optimize reaction yields in multi-step syntheses of sulfonyl-acetamide derivatives?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify optimal conditions .
  • In-Line Analytics : Use HPLC to track intermediate purity in real time, minimizing side products .
  • Purification Techniques : Employ column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) for high-purity isolates .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorometric assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs, guided by imidazole’s π-π stacking potential .
  • ADMET Profiling : Assess toxicity (e.g., Ames test), permeability (Caco-2 cell models), and metabolic stability (microsomal assays) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Models : Correlate structural descriptors (e.g., logP, topological polar surface area) with bioavailability using software like MOE .
  • Molecular Dynamics Simulations : Simulate blood-brain barrier penetration via GROMACS, focusing on sulfonyl group hydrophilicity .
  • SwissADME : Predict CYP450 metabolism and half-life based on substituent effects (e.g., bromophenyl’s steric bulk) .

Q. What challenges arise when scaling synthesis from lab to industrial production?

Methodological Answer:

  • Heat Management : Implement jacketed reactors or continuous flow systems to control exothermic reactions (e.g., sulfonylation) .
  • Solvent Recovery : Use distillation units for DMF recycling to reduce costs and waste .
  • Process Analytical Technology (PAT) : Integrate inline FT-IR probes for real-time monitoring of critical quality attributes .

Q. How do functional groups influence reactivity in downstream modifications?

Methodological Answer:

  • Sulfonyl Group : Acts as an electron-withdrawing group, directing electrophilic substitutions on the imidazole ring (e.g., nitration at C4) .
  • Bromophenyl Moiety : Enables Suzuki-Miyaura cross-coupling for introducing aryl groups; use Pd(PPh3)4 as a catalyst .
  • Acetamide Linker : Protect the amide with Boc groups during alkylation to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.